4,7-dimethoxy-6-methyl-2,3-dihydro-1H-inden-1-amine
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Overview
Description
4,7-Dimethoxy-6-methyl-2,3-dihydro-1H-inden-1-amine is an organic compound with a complex structure that includes methoxy groups and a methyl group attached to an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-6-methyl-2,3-dihydro-1H-inden-1-amine typically involves multiple steps. One common approach starts with the preparation of 4,7-dimethoxy-6-methyl-2,3-dihydro-1H-inden-1-one, which can be synthesized through a series of reactions involving methoxy and methyl group substitutions on an indene backbone . The final step involves the conversion of the ketone group to an amine group through reductive amination or other suitable methods .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-6-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4,7-Dimethoxy-6-methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-6-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved can include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
1-Indanone: A structurally similar compound with a ketone group instead of an amine group.
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: Another related compound with methoxy groups and a methylene group.
Uniqueness
4,7-Dimethoxy-6-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both methoxy and methyl groups on the indene backbone, as well as the amine group.
Properties
CAS No. |
785717-80-8 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4,7-dimethoxy-6-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H17NO2/c1-7-6-10(14-2)8-4-5-9(13)11(8)12(7)15-3/h6,9H,4-5,13H2,1-3H3 |
InChI Key |
FGINMERVEPYGOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCC(C2=C1OC)N)OC |
Origin of Product |
United States |
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